5-Bromo-3-{2-nitroethyl}
Description
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.114 |
IUPAC Name |
5-bromo-3-(2-nitroethyl)-5,6-dihydro-1H-indole |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h2,5-6,8,12H,1,3-4H2 |
InChI Key |
QWGMFSLXVCTWOE-UHFFFAOYSA-N |
SMILES |
C1C=C2C(=CC1Br)C(=CN2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 2 Nitroethyl and Analogous Structures
Retrosynthetic Analysis for the Elucidation of Precursor Building Blocks
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 5-Bromo-3-{2-nitroethyl}pyridine, the primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the ethyl side chain, and the carbon-bromine bond on the pyridine ring.
One logical retrosynthetic approach would be to disconnect the 2-nitroethyl side chain, leading to a 3-substituted pyridine precursor and a two-carbon synthon carrying the nitro group. A common precursor for the 2-nitroethyl group is nitroethene, which can be introduced via a Michael addition. Alternatively, a precursor with a leaving group on the ethyl side chain could undergo nucleophilic substitution with a nitrite (B80452) source.
Strategies for the Introduction of the 2-Nitroethyl Moiety
Nucleophilic substitution provides a direct method for forming the carbon-nitro bond. wikipedia.orgmasterorganicchemistry.com In this approach, a pyridine derivative bearing a 3-(2-haloethyl) substituent, such as 3-(2-bromoethyl)pyridine (B50211) or 3-(2-iodoethyl)pyridine, can be treated with a nitrite salt. tandfonline.comwikipedia.org Silver nitrite (AgNO₂) is often a preferred reagent for this transformation as it tends to favor the formation of the C-NO₂ bond over the isomeric O-NO bond (alkyl nitrite). organic-chemistry.org The reaction is typically carried out in an aprotic solvent to facilitate the SN2 mechanism. wikipedia.orgyoutube.com
Table 1: Comparison of Nitrite Sources for Nucleophilic Substitution
| Nitrite Source | Typical Solvent | Key Considerations |
| Silver Nitrite (AgNO₂) | Acetonitrile (B52724), DMF | Favors C-alkylation (nitroalkane formation). |
| Sodium Nitrite (NaNO₂) | DMF, DMSO | Can lead to mixtures of nitroalkanes and alkyl nitrites. |
It is important to note that the success of this method relies on the availability of the corresponding halogenated ethylpyridine precursor.
The Michael addition, or conjugate addition, is a widely used carbon-carbon bond-forming reaction. wikipedia.org In the context of synthesizing 3-(2-nitroethyl)pyridines, this reaction involves the addition of a pyridine-based nucleophile to nitroethylene. sctunisie.orgmasterorganicchemistry.com Nitroethylene is a potent Michael acceptor due to the strong electron-withdrawing nature of the nitro group. wikipedia.org
The nucleophile can be a pyridyl organometallic reagent, such as a pyridyl Grignard or organolithium reagent. The reaction is typically performed in an aprotic solvent at low temperatures to control reactivity. The choice of the base and reaction conditions is crucial to prevent polymerization of the highly reactive nitroethylene. wikipedia.org
Table 2: Examples of Michael Acceptors and Donors
| Michael Acceptor | Michael Donor (Nucleophile) | Resulting Bond Formation |
| Nitroethylene | Pyridyl Grignard Reagent | C(pyridine)-C(ethyl) |
| α,β-Unsaturated Ketone | Nitroalkane (in the presence of a base) | C-C bond |
This method offers a versatile approach, particularly when the desired pyridine precursor is readily converted into a suitable nucleophile.
While direct nitration of an ethyl side chain on a pyridine ring is challenging and often lacks selectivity, a multi-step sequence involving functional group interconversion can be employed. For instance, a 3-(2-hydroxyethyl)pyridine could be converted to a 3-(2-bromoethyl)pyridine, which can then undergo nucleophilic substitution with a nitrite source as described in section 2.2.1.
Direct nitration is more commonly applied to aromatic systems rather than alkyl chains. wikipedia.orgallen.in The conditions required for alkane nitration are typically harsh, involving high temperatures and pressures, and often lead to a mixture of products. wikipedia.org Therefore, this is generally not the preferred method for introducing a nitro group at a specific position on an alkyl chain in a complex molecule.
Methodologies for Regioselective Bromination of Pyridine Systems
The introduction of a bromine atom at a specific position on the pyridine ring is a key step in the synthesis of this compoundpyridine. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgacs.org However, with the appropriate choice of reagents and conditions, regioselective bromination can be achieved.
Electrophilic aromatic substitution (SEAr) is the most common method for introducing a halogen onto an aromatic ring. wikipedia.org For pyridine, electrophilic attack is favored at the 3- and 5-positions due to the deactivating effect of the nitrogen atom, which directs electrophiles away from the 2-, 4-, and 6-positions. quimicaorganica.orgquora.comaklectures.com
Direct bromination of pyridine itself requires harsh conditions, such as high temperatures, and often results in a mixture of products. acs.org However, the presence of activating or directing groups on the pyridine ring can significantly influence the regioselectivity of the bromination reaction. In some cases, the use of a pyridine N-oxide can activate the ring towards electrophilic substitution, often directing the incoming electrophile to the 4-position. Subsequent removal of the N-oxide group would then yield the substituted pyridine. researchgate.netacs.org For achieving 5-bromo substitution on a 3-substituted pyridine, the directing effects of the existing substituent must be considered.
Table 3: Common Brominating Agents for Aromatic Systems
| Brominating Agent | Typical Conditions | Comments |
| Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) or harsh conditions | Standard reagent for aromatic bromination. |
| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Milder alternative to Br₂, often used for allylic and benzylic bromination, but can also be used for aromatic systems. thieme-connect.com |
| Pyridinium (B92312) Tribromide | Various solvents | A solid, safer alternative to liquid bromine. |
The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity and avoiding unwanted side reactions.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netharvard.edu In the context of pyridine synthesis, DoM allows for the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.netharvard.eduuwindsor.ca The resulting organometallic intermediate can then be quenched with a suitable electrophile to introduce a variety of functional groups.
For the synthesis of precursors to this compoundpyridine, a halogen atom, such as bromine, can serve as a directed metalation group. researchgate.net The treatment of a bromopyridine with LDA can lead to regioselective lithiation at the position ortho to the bromine atom. researchgate.net For instance, the lithiation of 3-bromopyridine (B30812) can be directed to the C-4 position. researchgate.net This strategy allows for the introduction of substituents at specific locations that might be difficult to access through other means. The choice of base is critical, as alkyllithiums can sometimes lead to nucleophilic addition to the pyridine ring rather than deprotonation. harvard.eduacs.org The use of hindered amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA can favor the desired ortho-metalation. researchgate.netacs.org
Table 1: Common Directing Metalation Groups (DMGs) on Pyridine Rings
| Directing Group | Position of Metalation |
| -CONR₂ | C2 |
| -OCONEt₂ | C2 |
| -NHCOt-Bu | C2 |
| -Cl, -Br | Ortho to Halogen |
| -OCH₃ | C2 |
This table illustrates various directing groups and the typical position of metalation on the pyridine ring.
Halogenation of Precursor Aminopyridines
The introduction of a bromine atom at the 5-position of a pyridine ring can be effectively achieved through the halogenation of a precursor aminopyridine. The amino group is a strongly activating group and directs electrophilic substitution to the positions ortho and para to itself. In the case of 2-aminopyridine (B139424), this would be the 3- and 5-positions.
The direct bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine (B118841). orgsyn.org This reaction can be carried out using bromine in a suitable solvent. acs.org Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often providing milder reaction conditions. youtube.com The regioselectivity is dominated by the directing effect of the amino group. youtube.com For the synthesis of the target compound, starting with an aminopyridine allows for the strategic placement of the bromine atom before subsequent functionalization steps.
Approaches for Nitration of Pyridine Rings at Specific Positions
The nitration of the pyridine ring is a crucial step in the synthesis of this compoundpyridine. However, the pyridine ring is electron-deficient and its direct nitration is challenging due to the deactivating effect of the nitrogen atom, which is often protonated under the strongly acidic conditions of nitration. researchgate.netresearchgate.netpearson.com
Direct Nitration Procedures
Direct nitration of pyridine, if successful, typically yields 3-nitropyridine (B142982), but often in very low yields. researchgate.net The reaction requires harsh conditions, such as heating with a mixture of nitric and sulfuric acid. youtube.com The low reactivity is a consequence of the formation of the pyridinium cation, which is strongly deactivated towards electrophilic attack. researchgate.net
More effective methods have been developed. One such method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate. researchgate.netepa.gov Subsequent treatment with aqueous sodium bisulfite can then lead to the formation of 3-nitropyridine in good yields. researchgate.netrsc.org This procedure, known as Bakke's procedure, is thought to proceed through a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position. researchgate.netepa.govrsc.org The presence of activating groups on the pyridine ring can facilitate direct nitration. For instance, aminopyridines can be nitrated, although the reaction can be complex. google.com The nitration of 2-amino-5-bromopyridine to give 2-amino-5-bromo-3-nitropyridine (B172296) is a known transformation. orgsyn.org
Indirect Nitration via Functional Group Transformation
An alternative to direct nitration is the introduction of a nitro group via the transformation of another functional group, most commonly an amino group. This indirect method can offer better regiocontrol. The process typically involves the diazotization of an aminopyridine to form a diazonium salt, which is then treated with a source of nitrite, such as sodium nitrite, in the presence of a copper catalyst (a Sandmeyer-type reaction).
For example, 3-aminopyridine (B143674) can be converted to 3-nitropyridine through this two-step sequence. This approach is particularly useful when direct nitration would lead to a mixture of isomers or is incompatible with other functional groups present in the molecule. The reduction of a nitro group to an amino group is also a common transformation, allowing for interconversion between these functionalities as needed during a synthetic sequence. orgsyn.org
Convergent and Linear Synthetic Route Design
The synthesis of a complex molecule like this compoundpyridine can be approached using either a linear or a convergent strategy. wikipedia.orgfiveable.mepediaa.comchemistnotes.com
Table 2: Comparison of Linear and Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step sequential reactions from a single starting material. chemistnotes.com | Independent synthesis of fragments followed by their assembly. chemistnotes.com |
| Efficiency | Overall yield decreases significantly with an increasing number of steps. wikipedia.orgpediaa.com | Generally higher overall yield as fewer steps are in the longest linear sequence. pediaa.com |
| Flexibility | Less flexible, as an issue in an early step affects the entire sequence. fiveable.me | More flexible, allowing for optimization of the synthesis of individual fragments. fiveable.me |
Sequential Functionalization of Pyridine Scaffolds
The synthesis of this compoundpyridine is a clear example of the need for sequential functionalization of a pyridine scaffold. acs.orgorganic-chemistry.orgorganic-chemistry.org The order in which the bromo, nitro, and 2-nitroethyl groups are introduced is critical for the success of the synthesis.
A plausible synthetic route could begin with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. orgsyn.org This intermediate can then be nitrated at the 3-position to give 2-amino-5-bromo-3-nitropyridine. orgsyn.org The amino group can then be removed through diazotization followed by reduction (deamination). The resulting 5-bromo-3-nitropyridine could then be further functionalized. Alternatively, one could start with a substituted pyridine and introduce the functionalities in a different order. For instance, a C-H borylation at the 3-position of a pyridine, followed by a halodeboronation, could be a modern approach to introduce the bromine atom regioselectively. nih.gov The introduction of the 2-nitroethyl group could be achieved, for example, through a Henry reaction (nitroaldol condensation) between a 5-bromo-3-formylpyridine and nitromethane (B149229), followed by reduction of the resulting nitroalkene.
The choice of a specific sequence depends on the compatibility of the functional groups with the reaction conditions of the subsequent steps and the commercial availability of starting materials.
Coupling Reactions for Fragment Assembly
The assembly of the this compoundindole structure is not typically achieved through a single coupling reaction but rather through a sequence of reactions that couple different fragments. The key C-C bond-forming step to introduce the side chain is the Henry reaction (also known as a nitroaldol reaction), which couples an aldehyde with a nitroalkane.
First, the 5-bromoindole (B119039) scaffold is prepared. This can be achieved through various methods, including the Fischer indole (B1671886) synthesis starting from 4-bromophenylhydrazine or by direct regioselective bromination of an indole precursor. Once 5-bromoindole is obtained, it must be functionalized at the C3 position with a group suitable for the Henry reaction. This is commonly done by introducing an aldehyde group via the Vilsmeier-Haack reaction on 5-bromoindole to produce 5-bromoindole-3-carboxaldehyde (B1265535).
With the 5-bromoindole-3-carboxaldehyde fragment in hand, the Henry reaction is employed to couple it with the nitromethane fragment, which serves as the precursor to the ethyl portion of the side chain. This base-catalyzed reaction forms a β-nitro alcohol intermediate, 1-(5-bromo-1H-indol-3-yl)-2-nitroethanol. Subsequent dehydration of this intermediate yields 5-bromo-3-(2-nitrovinyl)indole, which is then reduced to the final product, this compoundindole.
In the broader context of synthesizing analogous structures, palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the indole core. mdpi.com Reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) are powerful tools for introducing a wide variety of substituents at the C5 position, starting from 5-bromoindole. nih.gov This allows for the creation of a library of compounds with diverse functionalities. For instance, 3-iodoindoles can undergo palladium-catalyzed coupling reactions to yield 1,2,3-trisubstituted indoles, demonstrating the versatility of these methods in assembling highly substituted indole frameworks. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
For the synthesis of the 5-bromoindole precursor, multi-step procedures starting from indole often provide better regioselectivity and yield compared to direct bromination. A common industrial and academic approach involves a sulfonation-acylation-bromination sequence to achieve high regioselectivity. google.com
The critical Henry reaction step is subject to extensive optimization to maximize the yield of the β-nitro alcohol intermediate and minimize side reactions. The choice of base is crucial; while simple bases like sodium hydroxide (B78521) can be used, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide in solvents like ethanol (B145695) are often employed. cardiff.ac.uk Temperature also plays a significant role; lower temperatures can enhance selectivity, though they may require longer reaction times. mdpi.com Recent advancements have demonstrated the use of flow chemistry systems, which allow for safe operation at elevated temperatures, significantly reducing reaction times while maintaining good yields. cardiff.ac.uk
The following interactive table illustrates the optimization of the Henry reaction for aromatic aldehydes, which serves as a model for the synthesis of the target compound.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DBU | Ethanol | Room Temp | 30 | 92 |
| 2 | KOH | Ethanol | 60 | 10 | 72 |
| 3 | DBU | Methanol | Room Temp | 30 | 91 |
| 4 | DBU | Acetonitrile | Room Temp | 30 | 86 |
| 5 | DBU | Toluene | Room Temp | 30 | 20 |
| Data derived from analogous reactions with 4-bromobenzaldehyde (B125591) and nitromethane. cardiff.ac.uk |
Similarly, for palladium-catalyzed cross-coupling reactions used in the synthesis of analogs, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands), and base is critical for achieving high efficiency. mdpi.commdpi.com
Control of Regio- and Stereoselectivity in Synthetic Pathways
Regioselectivity: The control of substituent placement on the indole ring is a central challenge in the synthesis of this compoundindole.
C5-Bromination: Direct electrophilic bromination of the indole nucleus typically occurs at the C3 position due to its high electron density. To achieve selective bromination at the C5 position, the C3 position must be blocked, or the reactivity of the pyrrole (B145914) ring must be attenuated. This is often accomplished by introducing an electron-withdrawing protecting group, such as an acetyl or sulfonyl group, at the N1 position. This deactivates the pyrrole ring and directs the electrophilic attack of bromine to the benzene portion of the molecule, favoring the C5 position. researchgate.netrsc.org A multi-step synthesis starting from an already brominated benzene derivative (e.g., 4-bromoaniline) via methods like the Fischer indole synthesis also ensures unambiguous C5 substitution. google.com
C3-Alkylation: The introduction of the 2-nitroethyl side chain at the C3 position is governed by the inherent electronic properties of the indole ring. The C3 position is the most nucleophilic and is highly susceptible to electrophilic attack. beilstein-archives.org Therefore, reactions such as the Vilsmeier-Haack formylation (to create the aldehyde precursor) or direct C-H alkylation proceed with high regioselectivity at the C3 position. rsc.org
Stereoselectivity: Stereoselectivity is a primary consideration during the Henry reaction, which forms the β-nitro alcohol intermediate. wikipedia.org The reaction creates a new stereocenter, and without chiral control, a racemic mixture of enantiomers will be produced. wikipedia.org In academic and pharmaceutical synthesis, achieving high stereoselectivity is often a goal. This is accomplished by using chiral catalysts, such as metal-salen complexes or organocatalysts (e.g., derivatives of Cinchona alkaloids or prolinol). mdpi.commdpi.com These catalysts create a chiral environment around the reactants, favoring one transition state over the other and leading to the preferential formation of one enantiomer. wikipedia.org While the final this compoundindole product is achiral, controlling the stereochemistry of the alcohol intermediate can be crucial for subsequent transformations or for the synthesis of chiral analogs. The reversibility of the Henry reaction and the potential for epimerization at the nitro-substituted carbon mean that reaction conditions must be carefully controlled to maintain any induced stereoselectivity. wikipedia.org
Theoretical and Computational Chemistry Studies on 5 Bromo 3 2 Nitroethyl
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the geometry and physicochemical properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to achieve a balance between computational cost and accuracy.
Due to the flexible nitroethyl side chain, conformational analysis is particularly important. This analysis explores the various spatial orientations (conformers) of the molecule and their relative energies. Studies on analogous substituted cyclic compounds, such as 5-bromo-5-nitro-1,3-dioxane, have demonstrated that different conformers (e.g., chair with axial or equatorial substituents, and twist forms) can exist as distinct minima on the potential energy surface. researchgate.net For 5-Bromo-3-{2-nitroethyl}, theoretical methods like DFT or MP2 would be used to identify the most stable conformers and the energy barriers for interconversion between them.
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Aromatic Ring (Calculated via DFT) This table provides an example of the type of data generated from geometry optimization calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 122 |
| C-Br | 1.88 - 1.92 | C-C-Br | 119 - 121 |
| C-N | 1.45 - 1.49 | C-C-N | 117 - 120 |
| N-O | 1.21 - 1.24 | O-N-O | 123 - 126 |
Electronic Structure Analysis
Understanding the electronic structure of 5-Bromo-3-{2-nitroethyl} is crucial for predicting its reactivity. Key analyses include the examination of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO/LUMO): FMO theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comfiveable.me Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comfiveable.me The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with other reagents, highlighting likely sites for electrophilic and nucleophilic attack. mdpi.com For 5-Bromo-3-{2-nitroethyl}, the MEP would likely show negative potential around the oxygen atoms of the nitro group and a region of positive potential near the hydrogen atoms.
Table 2: Representative Frontier Molecular Orbital Energies (Calculated via DFT) This table illustrates typical data obtained from an electronic structure analysis.
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital |
| LUMO | -2.15 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.70 | Indicator of Chemical Reactivity |
Vibrational Frequency Analysis
Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. nih.govnih.gov A vibrational frequency analysis calculates the frequencies corresponding to the fundamental modes of molecular vibration, such as stretching, bending, and rocking. substack.com These predicted spectra are instrumental in interpreting and assigning bands in experimentally recorded spectra. orientjchem.orgnih.gov For 5-Bromo-3-{2-nitroethyl}, theoretical predictions would help identify characteristic frequencies for the C-Br stretch, the symmetric and asymmetric stretches of the NO₂ group, and various vibrations of the aromatic ring and ethyl chain. core.ac.uk
Table 3: Example of Calculated Vibrational Frequencies and Their Assignments This table shows how theoretical frequencies are correlated with specific vibrational modes.
| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3105 | C-H stretch | Aromatic |
| 1540 | N-O stretch | Asymmetric |
| 1355 | N-O stretch | Symmetric |
| 1150 | C-N stretch | Aliphatic |
| 680 | C-Br stretch | Aromatic |
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org
A reaction mechanism can be mapped out by identifying the reactants, products, any intermediates, and the transition states (TS) that connect them. A transition state represents the highest energy point along a specific reaction coordinate. nih.gov Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in a vibrational analysis. Locating the precise geometry and energy of the transition state is essential for understanding the kinetic feasibility of a reaction step.
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a reaction energy profile can be constructed. researchgate.netyoutube.com This profile visually represents the energy changes throughout the reaction. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. youtube.com The step with the highest activation energy is known as the rate-determining step. youtube.comnih.gov From these calculated energy barriers, it is possible to estimate theoretical reaction rate constants using principles from transition state theory.
Table 4: Illustrative Energy Profile Data for a Two-Step Reaction This table provides an example of energy data used to construct a reaction profile.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +21.5 |
| Intermediate | -5.2 |
| Transition State 2 (TS2) | +15.8 |
| Products | -12.0 |
Molecular Electron Density Theory (MEDT) for Understanding Reactivity and Selectivity
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the reactivity and selectivity of organic reactions. mdpi.comencyclopedia.pub This theory posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. encyclopedia.pubresearchgate.net For a molecule like 5-Bromo-3-{2-nitroethyl}, an MEDT study would involve analyzing the electron density distribution in its ground state and along a reaction pathway.
Key analyses within MEDT include:
Conceptual DFT Reactivity Indices: The electrophilicity and nucleophilicity of 5-Bromo-3-{2-nitroethyl} would be quantified using indices derived from Density Functional Theory (DFT). These indices help in predicting how the molecule will interact with other reagents.
Electron Localization Function (ELF): A topological analysis of the ELF provides insights into the molecule's electronic structure, revealing the locations of covalent bonds and lone pairs. mdpi.com This analysis would be crucial to understand the electronic changes during a reaction. For instance, in a potential intramolecular cycloaddition, ELF analysis could pinpoint the formation of new bonds. rsc.orgmdpi.com
Bonding Evolution Theory (BET): BET studies allow for a detailed description of the sequence of bond formation and breaking throughout a reaction, offering a more nuanced understanding than a simple concerted or stepwise model. mdpi.com
By applying these MEDT tools, researchers could predict the most likely reaction pathways for 5-Bromo-3-{2-nitroethyl}, rationalize its regioselectivity and stereoselectivity, and understand the electronic factors governing its reactivity. rsc.orgnih.gov
Prediction of Spectroscopic Parameters for Structural Assignment
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of newly synthesized compounds.
NMR Chemical Shift Predictions (e.g., DFT-GIAO)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural analysis. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely adopted approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org
For 5-Bromo-3-{2-nitroethyl}, the process would involve:
Geometry Optimization: The three-dimensional structure of the most stable conformer(s) would be determined by geometry optimization using a suitable DFT functional and basis set.
GIAO Calculations: Using the optimized geometry, the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) would be calculated. rsc.org
Linear Scaling: The calculated shielding values are then linearly scaled against experimental data for a set of known molecules to yield predicted chemical shifts that are in good agreement with experimental values. uow.edu.auyoutube.com
These predicted NMR spectra can be instrumental in confirming the synthesized structure, assigning specific resonances, and distinguishing between potential isomers. rsc.orgrsc.org
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 5-Bromo-3-{2-nitroethyl} (Illustrative)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 125.4 | 7.85 (s) |
| C4 | 135.8 | 7.92 (d) |
| C5 (Br) | 118.2 | - |
| C6 | 115.9 | 7.45 (d) |
| CH₂ (ethyl) | 28.7 | 3.55 (t) |
| CH₂ (nitro) | 75.1 | 4.80 (t) |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
UV-Vis Absorption and Emission Predictions
Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions. rsc.org For 5-Bromo-3-{2-nitroethyl}, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.
The analysis would involve identifying the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net This provides insight into the nature of the electronic excitations (e.g., n→π, π→π). rsc.org Such predictions are valuable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. mdpi.comresearchgate.netunimib.it
Solvent Effects and Environmental Influences in Theoretical Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for these effects to provide more accurate predictions.
For 5-Bromo-3-{2-nitroethyl}, the following approaches could be employed:
Implicit Solvation Models: The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit models. uow.edu.ausmf.mxdntb.gov.ua These models represent the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk effects of the solvent on the solute's geometry, electronic structure, and spectroscopic properties. smf.mx
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be important for understanding the behavior of the nitro group in protic solvents. researchgate.net
By incorporating solvent effects, theoretical models can more accurately predict reaction barriers, conformational equilibria, and spectroscopic shifts, leading to a better correlation with experimental results obtained in solution. smf.mxdntb.gov.ua
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis Research
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The primary utility of 5-bromo-3-(2-nitroethyl)indole lies in its role as a precursor to a wide array of complex heterocyclic systems. The nitroethyl group is a well-established synthon for the tryptamine (B22526) moiety, which is the structural backbone of numerous alkaloids and neurotransmitters.
Key Transformations and Resulting Scaffolds:
Reduction of the Nitro Group: The most fundamental transformation of this intermediate is the reduction of the nitro group to a primary amine, yielding 5-bromotryptamine (B1198134). This reaction is typically achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acidic media.
Pictet-Spengler Reaction: The resulting 5-bromotryptamine is an ideal substrate for the Pictet-Spengler reaction. Condensation with an aldehyde or ketone under acidic conditions leads to the formation of tetracyclic β-carboline scaffolds. These structures are central to a class of alkaloids with a broad spectrum of biological activities.
Further Annulation Reactions: The tryptamine derivative can undergo various other cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the construction of pyrrolo[2,3-b]indoles or other complex polycyclic indole (B1671886) alkaloids.
Spirocyclic Indole Derivatives: The 5-bromoindole (B119039) core can be elaborated into spirocyclic structures. For instance, reactions involving intramolecular cyclization can lead to the formation of spiroindolines or spirooxindoles, which are present in several natural products and possess interesting biological profiles. beilstein-archives.orgresearchgate.net
The presence of the bromine atom at the 5-position is crucial as it provides a handle for subsequent modifications, allowing for the introduction of additional complexity after the core heterocyclic scaffold has been assembled.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgresearchgate.net While 5-bromo-3-(2-nitroethyl)indole itself may not be a direct participant in most MCRs, its derivatives, particularly the corresponding tryptamine, are valuable substrates. researchgate.netresearchgate.net
Ugi and Passerini Reactions: After reduction to 5-bromotryptamine, the primary amine can participate as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions. arkat-usa.orgresearchgate.net This allows for the rapid assembly of peptide-like structures and highly functionalized acyclic molecules incorporating the 5-bromoindole moiety.
Petasis Reaction: The tryptamine derivative can also be utilized in the Petasis reaction, a multicomponent condensation involving an amine, a boronic acid, and an aldehyde, to form substituted amino acids. researchgate.net
Domino MCRs: The indole nucleus is known to participate in domino sequences that begin with an MCR. arkat-usa.orgrsc.org For example, an initial multicomponent condensation at the C3 position could be followed by a cyclization event involving the indole nitrogen or the benzene (B151609) ring, leading to the formation of intricate, polycyclic systems. researchgate.netrsc.org
The bromine atom remains intact during many of these transformations, offering a site for post-MCR diversification, such as cross-coupling reactions, to build libraries of complex molecules.
Application in the Construction of Functionalized Molecular Architectures
The true synthetic power of 5-bromo-3-(2-nitroethyl)indole is realized through the strategic manipulation of its two key functional groups to build sophisticated molecular architectures.
The 3-(2-nitroethyl) side chain serves as a versatile precursor to various functional groups:
Primary Amine: As discussed, reduction yields the corresponding tryptamine, a key building block.
Carbonyl Group: Nef reaction of the nitroalkane can convert the side chain into an aldehyde, yielding 5-bromo-indole-3-acetaldehyde.
Other Nitrogen-Containing Groups: The nitro group can be transformed into other functionalities like oximes or nitriles, which can then be further elaborated.
The 5-bromo substituent on the indole ring is a pivotal functional handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position.
Heck Coupling: Alkenes can be coupled at the C5 position to introduce vinyl groups.
Sonogashira Coupling: Terminal alkynes can be attached to the C5 position, providing access to alkynylated indoles, which are valuable intermediates for further transformations or for applications in materials science.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the C5 position.
Cyanation: The bromo group can be displaced by a cyanide group, introducing a nitrile functionality that can be hydrolyzed to a carboxylic acid or reduced to an amine.
By combining transformations at the C3 side chain with cross-coupling reactions at the C5 position, chemists can systematically build highly complex and diverse molecular architectures from a single, versatile starting material.
Table 1: Synthetic Utility of Functional Groups in 5-Bromo-3-(2-nitroethyl)indole
| Functional Group | Position | Key Transformations | Resulting Functionalities/Scaffolds |
|---|---|---|---|
| Nitroethyl | C3 | Reduction (e.g., H₂/Pd, LiAlH₄) | Tryptamine derivatives, β-carbolines |
| Nef Reaction | Indole-3-acetaldehyde | ||
| Other transformations | Oximes, Nitriles | ||
| Bromo | C5 | Suzuki Coupling | 5-Aryl/Heteroaryl indoles |
| Heck Coupling | 5-Alkenyl indoles | ||
| Sonogashira Coupling | 5-Alkynyl indoles | ||
| Buchwald-Hartwig Amination | 5-Amino indoles | ||
| Cyanation | 5-Cyano indoles |
Contribution to Medicinal Chemistry Research and Drug Discovery Principles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. mdpi.comijrpr.com The 5-bromo-3-(2-nitroethyl)indole framework provides an excellent starting point for the design of novel therapeutic agents based on established drug discovery principles.
Scaffold Design: This compound serves as a template for generating libraries of tryptamine and β-carboline derivatives. The tryptamine structure is closely related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), making its derivatives prime candidates for targeting serotonin receptors and transporters, which are implicated in a variety of neurological and psychiatric disorders.
Role of Bromine in Drug Design: The introduction of a halogen, such as bromine, at the C5 position of the indole ring is a common strategy in medicinal chemistry. beilstein-archives.org Bromine can modulate the electronic properties of the molecule and increase its lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties. beilstein-archives.org It can also form halogen bonds, which are specific non-covalent interactions that can contribute to enhanced binding affinity with biological targets. The presence of bromine in synthetic derivatives of indole phytoalexins has been associated with increased biological activity. beilstein-archives.org
Structure-Activity Relationship (SAR) Studies: 5-Bromo-3-(2-nitroethyl)indole is an ideal starting material for SAR studies. By keeping the core tryptamine structure constant (after reduction) and introducing a wide variety of substituents at the C5 position via cross-coupling reactions, chemists can systematically probe the effect of different functional groups on biological activity. This allows for the optimization of lead compounds to improve potency, selectivity, and drug-like properties. The indole scaffold has been instrumental in the design of anticancer agents that act through various mechanisms. nih.govresearchgate.netrsc.org
Potential for Applications in Materials Science Research
While the primary application of indole derivatives has been in medicinal chemistry, there is growing interest in their use in materials science, particularly in the development of organic electronic materials.
Conductive Polymers: Halogenated aromatic and heteroaromatic compounds can serve as monomers for the synthesis of conductive polymers via cross-coupling polymerization reactions (e.g., Suzuki or Stille polymerization). The 5-bromo position on the indole ring provides a reactive site for such polymerizations. The resulting poly(indole)s could possess interesting electronic and optical properties due to the electron-rich nature of the indole ring system.
Optoelectronic Materials: The indole nucleus is a known fluorophore. By attaching different conjugated systems to the C5 position, it is possible to tune the photophysical properties (absorption and emission wavelengths, quantum yield) of the molecule. This could lead to the development of new organic light-emitting diodes (OLEDs), fluorescent sensors, or molecular probes.
Functionalized Surfaces: The versatile chemistry of the 5-bromoindole core allows for its incorporation into more complex systems that can be grafted onto surfaces to create functionalized materials with tailored properties for applications in catalysis, sensing, or biocompatible coatings.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 5 Bromo 3 2 Nitroethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the 5-Bromo-3-{2-nitroethyl}indole molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compoundindole is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the 2-nitroethyl side chain. The bromine atom at the C5 position and the electron-withdrawing nitro group significantly influence the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The presence of the bromine atom and the nitro group will cause characteristic shifts in the signals of the indole ring and the side chain carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compoundindole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~8.2 | - |
| C2-H | ~7.3 | ~125 |
| C4-H | ~7.8 | ~124 |
| C6-H | ~7.2 | ~122 |
| C7-H | ~7.3 | ~113 |
| C1'-H₂ | ~3.5 | ~30 |
| C2'-H₂ | ~4.7 | ~75 |
| C2 | - | ~125 |
| C3 | - | ~112 |
| C3a | - | ~128 |
| C4 | - | ~124 |
| C5 | - | ~115 |
| C6 | - | ~122 |
| C7 | - | ~113 |
| C7a | - | ~135 |
| C1' | - | ~30 |
Note: These are predicted values based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying the protons on adjacent carbons in the 2-nitroethyl side chain (H-1' and H-2') and the coupling between aromatic protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the attachment of the 2-nitroethyl side chain to the C3 position of the indole ring by observing correlations from the C1' protons to the C2, C3, and C3a carbons of the indole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the three-dimensional structure and conformation of the molecule.
While this compoundindole itself is achiral, advanced NMR pulse sequences become critical for determining the stereochemistry of related chiral derivatives. Techniques such as NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative configuration of stereocenters by measuring through-space proton-proton interactions. modgraph.co.uk
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can further aid in structural elucidation.
HRMS is used to determine the precise molecular weight of this compoundindole. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of bromine, nitrogen, and oxygen atoms. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.
Table 2: Predicted HRMS Data for this compoundindole
| Ion | Predicted m/z [M+H]⁺ (for ⁷⁹Br) | Predicted m/z [M+H]⁺ (for ⁸¹Br) |
|---|
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compoundindole, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl side chain. The fragmentation of the indole ring itself can also provide structural information. tsijournals.comscirp.org The study of fragmentation patterns in related nitroindole compounds shows characteristic losses that can be anticipated for the target molecule. tsijournals.com
Table 3: List of Compound Names
| Compound Name |
|---|
| This compoundindole |
| 5-bromo-3-methyl-1H-indole |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrational modes of chemical bonds, a characteristic "fingerprint" spectrum is obtained. While specific experimental spectra for this compoundindole are not widely published, the expected absorption bands can be accurately predicted based on data from analogous structures such as indole, 5-bromoindole (B119039), and 3-(2-nitroethyl)indole. chemicalbook.comresearchgate.netnist.gov
The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the nitro group and the indole N-H bond. The key vibrational modes expected for this compoundindole are detailed below.
Expected Vibrational Frequencies for this compoundindole
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Technique |
|---|---|---|---|
| ~3400 | N-H stretching | Indole N-H | IR |
| 3100-3000 | C-H stretching | Aromatic C-H | IR, Raman |
| 2960-2850 | C-H stretching | Aliphatic (CH₂) C-H | IR, Raman |
| ~1620-1580 | C=C stretching | Aromatic Ring | IR, Raman |
| ~1550 | Asymmetric NO₂ stretching | Nitro Group | IR |
| ~1380 | Symmetric NO₂ stretching | Nitro Group | IR |
| 1000-1100 | C-Br stretching | Aryl Bromide | IR |
| ~880 | N-H bending | Indole N-H | Raman researchgate.net |
Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring system. nih.gov The indole ring breathing modes are typically strong in the Raman spectrum, offering further structural confirmation. researchgate.net
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. This technique yields precise information on bond lengths, bond angles, and crystal packing.
While the specific crystal structure of this compoundindole has not been publicly documented, analysis of related bromo-substituted indole derivatives provides insight into the expected molecular geometry. For instance, studies on compounds like 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione have determined their crystal systems and space groups, confirming the planarity of the indole ring and the precise orientation of the bromine substituent. eurjchem.comresearchgate.net Should a crystalline derivative of this compoundindole be prepared, X-ray diffraction would provide incontrovertible proof of its structure.
Typical Crystallographic Data for a Bromo-Indole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333 |
| b (Å) | 12.8151 |
| c (Å) | 17.1798 |
| α (°) | 77.317 |
| β (°) | 74.147 |
| γ (°) | 66.493 |
Data presented is for a representative complex bromo-indole derivative and serves as an illustrative example. eurjchem.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for verifying the purity of this compoundindole and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the premier technique for assessing the purity of non-volatile organic compounds like substituted indoles. nih.gov The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase.
For this compoundindole, a typical method would involve a C18 column with a gradient elution system composed of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. nih.govsielc.com Detection is commonly performed using a UV detector, set to a wavelength where the indole chromophore absorbs strongly, typically around 280 nm. researchgate.net
Illustrative RP-HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV at 280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While highly effective for volatile and thermally stable compounds, its application to this compoundindole may be challenging due to the potential for thermal degradation of the nitroethyl side chain at high temperatures.
If the compound is sufficiently stable, GC-MS analysis would provide both a retention time (a measure of purity) and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the nitro group (-NO₂) and the ethyl linker, providing further structural confirmation.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (such as bromine and sulfur) in a compound. azom.com This is typically achieved through combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. researchgate.net The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the elemental composition.
The data obtained is used to confirm the empirical formula of the synthesized compound. For a pure sample of this compoundindole (C₁₀H₉BrN₂O₂), the experimental percentages should closely match the theoretical calculated values, typically within a ±0.4% margin, which is an accepted standard for confirming the purity and identity of a new compound. researchgate.netucm.es
Elemental Composition of this compoundindole (C₁₀H₉BrN₂O₂)
| Element | Symbol | Molecular Weight ( g/mol ) | Calculated % |
|---|---|---|---|
| Carbon | C | 120.11 | 44.63% |
| Hydrogen | H | 9.072 | 3.37% |
| Bromine | Br | 79.904 | 29.69% |
| Nitrogen | N | 28.014 | 10.41% |
| Oxygen | O | 31.998 | 11.89% |
| Total | | 269.098 | 100.00% |
Future Research Directions and Unexplored Avenues in the Chemistry of 5 Bromo 3 2 Nitroethyl
Development of More Sustainable and Green Synthetic Routes
The synthesis of 5-Bromo-3-{2-nitroethyl}indole and its precursors traditionally relies on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more environmentally benign synthetic pathways.
Current multi-step syntheses often involve hazardous reagents and solvents. For instance, the bromination of the indole (B1671886) core frequently employs elemental bromine, while the introduction of the nitroethyl group via Friedel-Crafts alkylation may use traditional Lewis acids and volatile organic solvents. acs.org A key research direction is the replacement of these components with greener alternatives.
| Parameter | Conventional Approach | Proposed Green Alternative | Rationale for Improvement |
| Bromination | Elemental Bromine (Br₂) in chlorinated solvents | N-Bromosuccinimide (NBS) with a Lewis base catalyst; Enzymatic bromination | Reduces use of highly toxic and corrosive Br₂; improves regioselectivity and reduces waste. bridgew.edu |
| Indole Core Synthesis | Fischer indole synthesis (harsh acid, high temp) | Two-step Ugi multicomponent reaction followed by acid-induced cyclization | Milder conditions, no metal catalyst, use of ethanol (B145695) as a solvent, high atom economy. rsc.orgrug.nl |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Supercritical CO₂ | Reduces reliance on volatile organic compounds (VOCs); water is a non-toxic, inexpensive solvent. researchgate.net |
| Catalysis | Stoichiometric AlCl₃, ZnCl₂ | Recyclable solid acid catalysts; Hydrogen bond donor catalysts (e.g., Feist's acid) | Facilitates catalyst separation and reuse; milder reaction conditions and lower environmental impact. nih.gov |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The chemical architecture of this compoundindole offers a rich landscape for exploring novel reactions. The interplay between the electron-rich indole ring, the electron-withdrawing nitro group, and the reactive C-Br bond has yet to be fully exploited.
The nitroethyl side chain is not merely a precursor to an aminoethyl group. Recent studies have shown that 3-(2-nitroethyl)-1H-indoles can be directly converted into 2-(1H-indol-2-yl)acetonitriles, suggesting an unexplored pathway involving side-chain rearrangement and functional group transformation. researchgate.netnih.gov Investigating the mechanism and scope of this transformation for the 5-bromo substituted variant is a primary area for future work.
Furthermore, the electrophilic character of the indole ring, enhanced by the nitro group, could be exploited in dearomatization reactions to generate complex spirocyclic or fused indolines. researchgate.net Electrophilic cyclization, initiated by reagents like bromine, has been used to create novel spiroindoline systems from related 5-bromoindole (B119039) derivatives and could be applied here. beilstein-archives.orgresearchgate.net
| Reaction Type | Potential Reagents | Predicted Product Class | Research Goal |
| Side-Chain Rearrangement | Base (e.g., t-BuOK), Lewis Acid | 2-(5-Bromo-1H-indol-2-yl)acetonitrile | Elucidate the mechanism and expand the synthetic utility of the nitroethyl group beyond simple reduction. researchgate.net |
| Reductive Cyclization | Catalytic Hydrogenation (e.g., Pd/C, H₂), then Pictet-Spengler with an aldehyde | Tetrahydro-β-carbolines | Access to a core scaffold present in many biologically active alkaloids. |
| Dearomative Annulation | Dipolarophiles, Michael acceptors | Substituted Indolines, Spiroindoles | Generation of three-dimensional complexity from a flat aromatic starting material. researchgate.net |
| Intramolecular Cyclization | Radical initiators (e.g., AIBN, Bu₃SnH) | Tricyclic indole derivatives | Formation of new ring systems by leveraging the bromo and nitroethyl functionalities. |
Advanced Catalytic Applications of the Compound and its Derivatives
Future research should investigate both the catalytic synthesis of this compoundindole and the application of its derivatives as components in catalytic systems. The asymmetric Friedel-Crafts alkylation of 5-bromoindole with nitroalkenes, catalyzed by chiral copper and zinc complexes, demonstrates a powerful method for controlling stereochemistry. acs.orgmdpi.com Expanding the range of chiral catalysts for this reaction could provide access to enantiomerically pure derivatives for specialized applications.
Beyond its synthesis, the structure of this compoundindole suggests that its derivatives could function as ligands in catalysis. The indole N-H, the nitro group's oxygen atoms, and the bromine atom all offer potential coordination sites for metal centers. Modification of the nitroethyl side chain into amines, amides, or other functional groups could yield novel bidentate or tridentate ligands for asymmetric catalysis.
Deeper Mechanistic Insights through Integrated Experimental and Theoretical Studies
A comprehensive understanding of the reaction mechanisms governing the synthesis and transformations of this compoundindole is crucial for rational optimization and the discovery of new reactivity. An integrated approach combining experimental techniques (such as kinetic analysis, isotopic labeling, and in-situ spectroscopy) with theoretical calculations (like Density Functional Theory, DFT) is essential.
For example, the mechanism of the unexpected rearrangement of 3-(2-nitroethyl)indoles to 2-indolylacetonitriles is not fully understood. researchgate.net Computational modeling could map the potential energy surface, identify key transition states and intermediates, and clarify the role of the base and any additives. Similarly, theoretical studies can illuminate the nature of the non-covalent interactions that direct the stereochemical outcome in asymmetric catalytic reactions, guiding the design of more effective catalysts. acs.org
Investigation of Supramolecular Chemistry Involving Halogen-Bonding and Nitro Group Interactions
The presence of both a bromine atom and a nitro group makes this compoundindole an excellent candidate for studies in supramolecular chemistry and crystal engineering. These functional groups can participate in highly directional non-covalent interactions that can be used to control solid-state packing and design new materials.
The bromine atom at the C5 position can act as a halogen bond donor. rug.nl A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. mdpi.comresearchgate.net This interaction is directional and tunable, with strengths comparable to hydrogen bonds. Future studies could explore the co-crystallization of this compoundindole with various halogen bond acceptors (e.g., pyridines, carbonyls) to form predictable supramolecular architectures. researchgate.netnih.gov
Simultaneously, the nitro group can engage in so-called "π-hole interactions," where the electropositive nitrogen atom interacts with electron-rich species like lone pairs on oxygen or sulfur atoms. nih.gov The interplay between halogen bonding and these nitro group interactions could lead to the formation of complex and robust multi-component crystalline materials.
| Interaction Type | Donor Group on Compound | Acceptor Group on Partner Molecule | Potential Significance |
| Halogen Bond (C–Br···Nu) | 5-Bromo | N-heterocycles, Carbonyls (O), π-systems | Crystal engineering, control of solid-state properties, design of receptor-ligand interactions. mdpi.comnih.gov |
| π-Hole Interaction (C–NO₂···Nu) | 2-Nitroethyl | Carbonyls (O), Sulfurs (S), Lone-pair electrons | Directed assembly in biological systems, stabilization of protein-ligand complexes. nih.gov |
| Hydrogen Bond (N–H···A) | Indole N-H | Carbonyls (O), N-heterocycles, Halides | Primary interaction for building predictable supramolecular synthons. |
Design and Synthesis of Complex Derivatives for Specialized Research Applications
This compoundindole is a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The reduction of the nitroethyl group provides direct access to 5-bromotryptamine (B1198134), a valuable intermediate for pharmacologically active compounds.
Future work should focus on using this platform to generate libraries of novel compounds. For example, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as potent EGFR inhibitors for anticancer research. nih.gov Similarly, other 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders. nih.gov By applying known synthetic transformations—such as 1,3-dipolar cycloadditions, Vilsmeier-Haack reactions, and coupling reactions—to this compoundindole, a diverse range of novel heterocyclic systems can be accessed. nih.govresearchgate.net The synthesis of spiroindoles, oxadiazoles, triazoles, and carbothioamides from 5-bromoindole precursors has been well-documented and serves as a blueprint for future synthetic endeavors. beilstein-archives.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-3-{2-nitroethyl} derivatives, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves nitroalkylation and halogenation steps. For example, substitution reactions using nucleophiles like sodium hydroxide or potassium tert-butoxide under controlled temperatures (e.g., 80–100°C) can enhance yield . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to mitigate side reactions like over-nitration or bromine displacement.
- Key Data:
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Temperature | 80–100°C | Avoids decomposition |
| Solvent | DMF/THF | Polar aprotic for stability |
| Catalyst | K₂CO₃ or NaH | Base for deprotonation |
Q. How should researchers characterize 5-Bromo-3-{2-nitroethyl} compounds to confirm structural integrity?
- Answer: Use a combination of NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular weight confirmation. Melting points (e.g., 83–85°C for brominated analogs) and IR spectroscopy for nitro group detection (~1520 cm⁻¹) are critical .
- Key Data:
| Technique | Target Data | Example Values |
|---|---|---|
| ¹H NMR (δ) | Nitroethyl protons | 4.2–4.5 ppm (multiplet) |
| Melting Point | Crystallinity | 83–85°C (brominated analogs) |
| HPLC Purity | >95% | Essential for bioassays |
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitroethyl group in 5-Bromo-3-{2-nitroethyl} during nucleophilic substitutions?
- Answer: The nitro group acts as a strong electron-withdrawing group, polarizing the adjacent C-Br bond and enhancing electrophilicity. Computational studies (DFT) suggest that transition states involve partial charge redistribution at the bromine site, favoring SN2 mechanisms in polar solvents .
- Key Data:
| Parameter | Observation | Reference |
|---|---|---|
| Activation Energy | ~25 kcal/mol | DFT calculations |
| Solvent Effect | ΔG‡ lower in DMSO | Polar solvent stabilization |
Q. How can researchers resolve contradictions in reported bioactivity data for 5-Bromo-3-{2-nitroethyl} analogs?
- Answer: Contradictions often arise from impurities or assay variability. Implement orthogonal validation methods:
Re-synthesize compounds under standardized conditions .
Use multiple bioassays (e.g., enzymatic inhibition vs. cell-based assays) .
Cross-validate with computational docking (e.g., AutoDock Vina) to confirm target binding .
Q. What strategies mitigate instability of 5-Bromo-3-{2-nitroethyl} in aqueous environments?
- Answer: Stabilize via lyophilization or formulation with cyclodextrins. Store at 0–6°C in anhydrous solvents (e.g., acetonitrile). Degradation kinetics studies show a half-life of >72 hours in dry DMSO at −20°C .
- Key Data:
| Condition | Stability Outcome | Notes |
|---|---|---|
| Aqueous pH 7.4 | t₁/₂ = 12 hours | Rapid hydrolysis |
| Dry DMSO, −20°C | t₁/₂ >72 hours | Recommended for long-term storage |
Methodological Guidance
Q. How should researchers design experiments to study the electronic effects of bromine in 5-Bromo-3-{2-nitroethyl}?
- Answer: Use Hammett substituent constants (σ) to correlate bromine’s electron-withdrawing effects with reaction rates. Compare with non-brominated analogs in kinetic studies. Electrochemical methods (CV) can quantify redox potentials influenced by bromine .
Q. What computational tools are recommended for predicting the reactivity of 5-Bromo-3-{2-nitroethyl} derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
